molecular formula C15H18N2O2S B2774119 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 868376-56-1

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No. B2774119
CAS RN: 868376-56-1
M. Wt: 290.38
InChI Key: DUCPLLDFCUPXDF-NXVVXOECSA-N
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Description

The compound “(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide” is a derivative of benzo[d]thiazol-2(3H)-one . The presence of the allyl and ethoxy groups, along with the amide functionality, suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the benzo[d]thiazol-2(3H)-one core . This planarity can facilitate efficient intermolecular π–π overlap, which is often desirable in organic electronic materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar amide group and the nonpolar allyl and ethoxy groups would likely give this compound both polar and nonpolar characteristics .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds similar to (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide, particularly those in the benzothiazole derivative family, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant antimicrobial effects, comparable in some instances to standard agents like Ampicilline and Flucanazole. For instance, certain propanamide derivatives were identified as potent against various bacterial strains (Helal et al., 2013).

Anticancer Activity

Some benzothiazole derivatives, including those structurally related to (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide, have been found to exhibit anticancer properties. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, providing a potential avenue for the development of new anticancer therapies (Nam et al., 2010).

Herbicidal Activity

The synthesis and structure of thiazole-based propionamides have led to the discovery of their herbicidal activities. Some of these compounds have shown high efficacy in inhibiting the growth of certain grass species, demonstrating potential as herbicides (杨子辉 et al., 2017).

Antiviral Agents

Thiazolides, a category of compounds which includes benzothiazole derivatives, have been explored for their antiviral properties. They have been found effective against hepatitis B virus, suggesting their potential use as antiviral agents (Stachulski et al., 2011).

Chemosensory Applications

Benzothiazole derivatives have also been investigated for their potential use as chemosensors, particularly for the detection of anions. Their ability to undergo specific chemical reactions in the presence of certain anions makes them useful in chemical sensing applications (Wang et al., 2015).

Future Directions

The future directions for this compound could be numerous, depending on its intended application. It could be studied further for its potential uses in organic electronics , or as a precursor for the synthesis of other organic compounds .

properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-10-17-14-11(19-6-3)8-7-9-12(14)20-15(17)16-13(18)5-2/h4,7-9H,1,5-6,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCPLLDFCUPXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC=C2S1)OCC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide

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